molecular formula C18H17NO4 B6137387 methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No. B6137387
M. Wt: 311.3 g/mol
InChI Key: DPVJEMJNTMTDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, also known as MMIC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMIC belongs to the class of indole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatry, this compound has been investigated for its potential as an antidepressant and anxiolytic agent.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is not fully understood, but studies suggest that it may act on various molecular targets, including the serotonergic and dopaminergic systems, as well as oxidative stress pathways. This compound has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neurology, this compound has been found to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. In psychiatry, this compound has been investigated for its potential to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its neuroprotective effects. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, including:
1. Further investigation of the molecular targets and mechanisms of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, its neuroprotective effects, and its potential as an antidepressant and anxiolytic agent. Further research is needed to fully understand the molecular targets and mechanisms of action of this compound and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

Methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can be synthesized through a multi-step process involving the reaction of 5-hydroxyindole-3-carboxylic acid with 4-methoxyphenylboronic acid, followed by esterification with methyl chloroformate. The final product is obtained through purification by column chromatography.

properties

IUPAC Name

methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-17(18(21)23-3)15-10-13(20)6-9-16(15)19(11)12-4-7-14(22-2)8-5-12/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJEMJNTMTDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.